2-(1,4-Dithian-2-yl)acetic acid
CAS No.: 933690-72-3
Cat. No.: VC2565595
Molecular Formula: C6H10O2S2
Molecular Weight: 178.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933690-72-3 |
---|---|
Molecular Formula | C6H10O2S2 |
Molecular Weight | 178.3 g/mol |
IUPAC Name | 2-(1,4-dithian-2-yl)acetic acid |
Standard InChI | InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) |
Standard InChI Key | WWBFAEVCVVUDKZ-UHFFFAOYSA-N |
SMILES | C1CSC(CS1)CC(=O)O |
Canonical SMILES | C1CSC(CS1)CC(=O)O |
Introduction
Structural Characteristics and Basic Properties
2-(1,4-Dithian-2-yl)acetic acid (CAS No. 933690-72-3) is characterized by a 1,4-dithiane heterocyclic ring substituted with an acetic acid moiety at the 2-position. The compound has the molecular formula C6H10O2S2 with a molecular weight of 178.3 g/mol. Its structure can be represented by the following identifiers:
Property | Value |
---|---|
CAS Number | 933690-72-3 |
Molecular Formula | C6H10O2S2 |
Molecular Weight | 178.3 g/mol |
IUPAC Name | 2-(1,4-dithian-2-yl)acetic acid |
Standard InChI | InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) |
Standard InChIKey | WWBFAEVCVVUDKZ-UHFFFAOYSA-N |
SMILES | C1CSC(CS1)CC(=O)O |
Canonical SMILES | C1CSC(CS1)CC(=O)O |
The 1,4-dithiane heterocycle contains two sulfur atoms in a six-membered ring at positions 1 and 4, creating a distinct chemical environment that influences the compound's reactivity and potential applications .
Physical and Chemical Properties
While specific analytical data for 2-(1,4-Dithian-2-yl)acetic acid is limited in the literature, several properties can be inferred from its structure and related compounds:
The compound contains a carboxylic acid group, which confers acidity similar to other alpha-substituted acetic acids. The pKa is expected to be comparable to that of acetic acid (approximately 4.7) , potentially slightly modified by the electron-withdrawing effects of the dithiane ring.
The 1,4-dithiane core provides specific chemical reactivity that distinguishes it from other heterocycles. Unlike its more widely studied isomer 1,3-dithiane, the 1,4-dithiane structure offers complementary reactivity patterns that can be exploited in synthetic applications .
Synthetic Approaches
The synthesis of 2-(1,4-Dithian-2-yl)acetic acid can be approached through several routes based on established methods for related 1,4-dithiane derivatives.
Synthesis from 1,4-Dithiane Precursors
One potential synthetic route involves functionalization of the 1,4-dithiane ring. Parham's ring expansion methodology, which has been used for synthesizing 1,4-dithiane derivatives, could be adapted for preparing the target compound . This approach typically begins with:
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Preparation of 1,4-dithiane through condensation of ethane-1,2-dithiol with appropriate reagents
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Functionalization at the 2-position
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Introduction of the acetic acid moiety
The Parham method, which involves ring expansion of 1,3-dithiolanes derived from α-halocarbonyls, has been described as "the most practical preparatory procedure" for certain 1,4-dithiane derivatives on a large scale .
Alternative Synthetic Routes
Another potential approach could involve:
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Direct functionalization of 1,4-dithiane with a suitable carbanion
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Subsequent oxidation to introduce the carboxylic acid group
The specific conditions would need to be optimized to achieve selectivity for the desired 2-(1,4-Dithian-2-yl)acetic acid product.
Reactivity and Chemical Transformations
The chemical reactivity of 2-(1,4-Dithian-2-yl)acetic acid stems from two key functional groups:
Carboxylic Acid Reactivity
The acetic acid moiety can undergo typical carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Reduction to corresponding alcohols
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Decarboxylation under appropriate conditions
1,4-Dithiane Reactivity
The 1,4-dithiane heterocycle presents several reactive sites:
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The sulfur atoms can undergo oxidation to form sulfoxides or sulfones
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The ring can participate in various ring-opening reactions
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The heterocycle can function as a protecting group under specific conditions
Unlike 1,3-dithianes, which have been extensively used as acyl anion equivalents in organic synthesis, 1,4-dithianes offer complementary reactivity but have been less thoroughly investigated . The β-fragmentation tendency in certain 1,4-dithiane derivatives presents a challenge that must be considered in synthetic applications .
Applications in Organic Synthesis
2-(1,4-Dithian-2-yl)acetic acid has potential applications as a building block in organic synthesis due to its unique structure:
As a C2-Building Block
1,4-Dithianes have been described as "attractive C2-building blocks for the synthesis of molecular architectures" . The 2-(1,4-Dithian-2-yl)acetic acid can serve as a functionalized C2-synthon that offers complementary scope to the more widely used 1,3-dithiane derivatives .
In Complex Molecule Synthesis
The compound could find application in the assembly of complex molecular architectures, including:
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Lipid synthesis
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Carbohydrate chemistry
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Construction of carbocyclic scaffolds
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Preparation of heterocyclic compounds
The literature indicates that 1,4-dithiane derivatives have been employed in the synthesis of various complex structures, suggesting similar potential for 2-(1,4-Dithian-2-yl)acetic acid .
Comparison with Related Compounds
To better understand the unique properties and potential applications of 2-(1,4-Dithian-2-yl)acetic acid, it is instructive to compare it with structurally related compounds:
These structural analogues highlight how the specific arrangement of atoms in 2-(1,4-Dithian-2-yl)acetic acid confers unique properties that distinguish it from related compounds.
Analytical Methods for Characterization
Several analytical techniques are appropriate for the characterization and analysis of 2-(1,4-Dithian-2-yl)acetic acid:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound, including the chemical environment of protons and carbons in both the dithiane ring and acetic acid group.
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Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for the carboxylic acid group (typically around 1700-1725 cm-1 for C=O stretching and broad O-H stretching at 2500-3300 cm-1).
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the 1,4-dithiane structure and acetic acid moiety.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be useful for assessing the purity of synthesized 2-(1,4-Dithian-2-yl)acetic acid, with expected retention times influenced by the compound's moderate polarity due to the carboxylic acid group.
Future Research Directions
Several promising avenues exist for future research on 2-(1,4-Dithian-2-yl)acetic acid:
Synthetic Methodology Development
Development of improved synthetic routes with higher yields and selectivity would enhance accessibility of this compound for research applications. The Parham ring expansion methodology offers a starting point, but optimization for the specific target compound would be valuable .
Biological Activity Screening
Comprehensive screening for biological activities, including antimicrobial, enzyme inhibitory, and potential therapeutic applications, would help establish the practical utility of 2-(1,4-Dithian-2-yl)acetic acid in medicinal chemistry and related fields.
Derivatization Studies
Exploration of various derivatives through functionalization of either the carboxylic acid group or the dithiane ring could generate a library of compounds with diverse properties and applications.
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